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An In-depth Technical Guide on the Theoretical Properties of (3-Nitrophenoxy)acetic acid

Introduction
(3-Nitrophenoxy)acetic acid, with the chemical formula C₈H₇NO₅, is an organic compound

belonging to the phenoxyacetic acid family. This class of compounds is notable for its presence

in various biologically active molecules, including herbicides and pharmaceuticals. The

structure of (3-Nitrophenoxy)acetic acid, featuring a phenyl ring substituted with both a nitro

group and an acetic acid moiety via an ether linkage, imparts specific physicochemical and

electronic properties that are of significant interest to researchers in medicinal chemistry, drug

development, and materials science. The nitro group, a strong electron-withdrawing group, and

the acidic carboxylic group are key determinants of its reactivity, solubility, and potential

biological interactions. This guide provides a comprehensive overview of the theoretical

properties of (3-Nitrophenoxy)acetic acid, supported by computational data and relevant

experimental protocols.

Theoretical and Physicochemical Properties
The theoretical properties of a molecule are crucial for predicting its behavior in various

chemical and biological systems. Computational chemistry provides valuable insights into these

characteristics. The properties of the related compound, 3-Nitrophenylacetic acid, are often

used as a reference point.
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Data Presentation: Physicochemical and Computed
Properties
The following table summarizes key quantitative data for (3-Nitrophenoxy)acetic acid and the

structurally similar 3-Nitrophenylacetic acid, derived from computational models and

experimental data where available.

Property
(3-
Nitrophenoxy)aceti
c acid

3-Nitrophenylacetic
acid

Data Source

Molecular Formula C₈H₇NO₅ C₈H₇NO₄ PubChem[1]

Molecular Weight 197.14 g/mol 181.15 g/mol PubChem[1][2]

Exact Mass 197.032422 g/mol 181.037508 g/mol PubChem[1][2]

pKa (at 25°C) Predicted ~3.0-4.0 3.97
ChemBK,

ChemicalBook[3][4]

XLogP3 (LogP) 1.4 1.5 PubChem[1][2]

Topological Polar

Surface Area (TPSA)
92.3 Å² 83.1 Å² PubChem[1][2]

Hydrogen Bond Donor

Count
1 1 PubChem[1][2]

Hydrogen Bond

Acceptor Count
5 4 PubChem[1][2]

Rotatable Bond Count 3 2 PubChem[1][2]

Melting Point Not available 117-120 °C ChemicalBook[4]

Complexity 240 211 PubChem[1][2]

Solubility
Soluble in hot water,

hot alcohol, ether
Soluble in water

ChemBK,

ChemicalBook[3][4]

Note: Some properties for (3-Nitrophenoxy)acetic acid are predicted based on its structure

and comparison with similar compounds, as direct experimental data is limited.
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The presence of the ether oxygen in (3-Nitrophenoxy)acetic acid increases its hydrogen bond

acceptor count and topological polar surface area compared to 3-Nitrophenylacetic acid. The

XLogP3 value suggests moderate lipophilicity, which is a critical factor for cell membrane

permeability in drug development.

Quantum Chemical Insights
Density Functional Theory (DFT) is a computational method used to investigate the electronic

structure of molecules.[5] For nitroaromatic compounds, DFT studies can elucidate charge

distribution, molecular orbital energies, and reactivity.[6][7]

Electronic Effects: The nitro group (-NO₂) is a strong electron-withdrawing group. This effect,

combined with the ether linkage and carboxylic acid, significantly influences the electron

density distribution across the aromatic ring.[8] This makes the ring electron-deficient and

influences its reactivity in electrophilic aromatic substitution reactions.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest

Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The

energy gap between HOMO and LUMO indicates the molecule's chemical stability. For nitro-

substituted aromatic acids, the LUMO is typically localized over the nitro group and the

aromatic ring, indicating these are the primary sites for nucleophilic attack.

Reactivity Descriptors: Conceptual DFT provides indices like electrophilicity (ω) and

nucleophilicity (N) that quantify a molecule's reactivity.[9] (3-Nitrophenoxy)acetic acid is

expected to be a moderate to strong electrophile due to the electron-withdrawing nature of

the nitro group.

Experimental Protocols
Synthesis of (3-Nitrophenoxy)acetic acid
A common and effective method for synthesizing phenoxyacetic acids is the Williamson ether

synthesis. This protocol outlines a representative procedure.

Reaction: 3-Nitrophenol + Ethyl Bromoacetate → Ethyl (3-nitrophenoxy)acetate → (3-
Nitrophenoxy)acetic acid

Materials:
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3-Nitrophenol

Ethyl bromoacetate

Potassium carbonate (anhydrous)

Acetone (anhydrous)

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Distilled water

Ethanol

Diethyl ether

Procedure:

Step 1: Etherification. To a round-bottom flask equipped with a reflux condenser and

magnetic stirrer, add 3-nitrophenol (1 eq.), anhydrous potassium carbonate (1.5 eq.), and

anhydrous acetone. Stir the mixture at room temperature for 30 minutes.

Add ethyl bromoacetate (1.1 eq.) dropwise to the mixture.

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction

progress using Thin Layer Chromatography (TLC).

After completion, cool the mixture to room temperature and filter to remove potassium salts.

Evaporate the acetone from the filtrate under reduced pressure to obtain the crude ester,

ethyl (3-nitrophenoxy)acetate.

Step 2: Hydrolysis. Dissolve the crude ester in a mixture of ethanol and a 10% aqueous

NaOH solution.
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Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored

by TLC).

Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with

water and wash with diethyl ether to remove any unreacted starting material.

Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slow addition of

concentrated HCl.

Step 3: Isolation and Purification. The (3-Nitrophenoxy)acetic acid will precipitate as a

solid.

Filter the precipitate, wash thoroughly with cold distilled water, and dry under vacuum.

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to

obtain the pure compound.

Characterization Methods
The synthesized compound should be characterized to confirm its identity and purity using

standard spectroscopic techniques.

¹H NMR Spectroscopy: To confirm the proton environments in the molecule.

¹³C NMR Spectroscopy: To identify all unique carbon atoms.

FT-IR Spectroscopy: To identify functional groups like C=O (carboxylic acid), N-O (nitro

group), C-O-C (ether), and O-H (carboxylic acid).

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Mandatory Visualizations
Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of (3-Nitrophenoxy)acetic acid.
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Structure-Property Relationship Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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